

7-Hydroxyquinoline chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxyquinoline

Cat. No.: B1418103

[Get Quote](#)

An In-depth Technical Guide to 7-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a significant building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, and spectral characteristics. Quantitative data is presented in structured tables for ease of reference, and key experimental protocols are detailed. Visual diagrams of synthetic pathways are provided to facilitate understanding.

Chemical and Physical Properties

7-Hydroxyquinoline, also known as 7-quinolinol, is characterized by a quinoline structure with a hydroxyl group substituted at the 7-position.^[1] It typically appears as a light beige to pale brown or light yellow to brown crystalline powder.^{[2][3][4][5]} This compound serves as a crucial precursor in the synthesis of a variety of functional molecules, including quinolinium dyes.^[6]

Quantitative Physicochemical Data

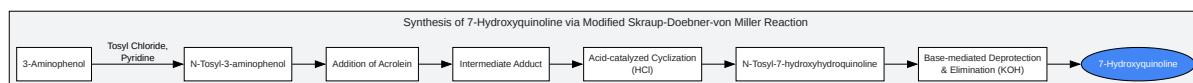
The fundamental physicochemical properties of **7-Hydroxyquinoline** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO	[1][3][4][7]
Molecular Weight	145.16 g/mol	[2][3][4][7]
Melting Point	239 - 244 °C	[3][4][7][8]
Boiling Point	312.954 °C at 760 mmHg	[7][8]
Density	1.26 g/cm ³	[7][8]
Water Solubility	454.3 mg/L at 20 °C	[4][7]
Solubility	Moderately soluble in water; more soluble in organic solvents like ethanol, acetone, DMSO, and Methanol.[1][4][5]	
pKa (at 20 °C)	pK ₁ : 5.48 (+1), pK ₂ : 8.85 (0)	[4][7]
LogP	1.94040	[7]
Flash Point	143.07 °C	[7][8]
Vapor Pressure	1.7 x 10 ⁻⁷ mmHg at 25 °C	[7]
Refractive Index	1.642	[7]

Structural Identifiers

Identifier	Value	Source(s)
CAS Number	580-20-1	[1] [4] [7]
InChI	InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H	[1] [2] [4]
InChIKey	XCRPPAPDRUBKRJ-UHFFFAOYSA-N	[1] [2] [4]
SMILES	OC1=CC2=C(C=C1)C=CC=N2	[1]
Synonyms	7-Quinolinol, NSC 87630, quinolin-7-ol	[1] [3]

Synthesis of 7-Hydroxyquinoline


Several synthetic routes for **7-Hydroxyquinoline** have been established. The selection of a particular method often depends on factors such as the availability of starting materials, desired yield, and scalability.

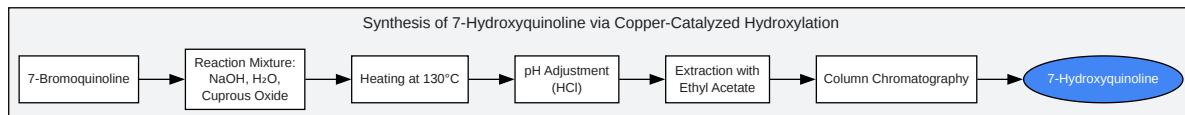
Modified Skraup-Doebner-von Miller Reaction

A classic and versatile method for quinoline synthesis is the Skraup-Doebner-von Miller reaction. For the synthesis of **7-hydroxyquinoline**, 3-aminophenol is used as the starting material.[\[6\]](#) An efficient one-pot procedure has been developed starting from 3-N-tosylaminophenol, which avoids the isolation of intermediates and reduces exposure to toxic acrolein.[\[6\]](#)[\[9\]](#)

- Preparation of N-Tosyl-3-aminophenol: To a stirred slurry of 3-aminophenol in dichloromethane at -4 °C, tosyl chloride is added portionwise, maintaining the temperature below 5 °C. The solution is stirred at 0-5 °C for 1 hour and then at ambient temperature for 16 hours. Water and hydrochloric acid are then added for workup.[\[9\]](#)
- Reaction with Acrolein: To a stirred solution of N-tosyl-3-aminophenol and diisopropylethylamine in ethanol cooled to -7 °C, acrolein is added over 1 hour, maintaining a batch temperature of -5 to -10 °C. The mixture is aged at -2 to -10 °C for 4 hours.[\[9\]](#)

- Cyclization and Hydrolysis: A solution of 6 N HCl is added to the reaction mixture, which is then warmed to 20 °C and stirred for 16 hours. The mixture is further heated to 45 °C and stirred for 4 hours.[9]
- Deprotection and Isolation: A portion of the resulting solution is cooled to -6 °C, and solid potassium hydroxide is added. The mixture is heated at reflux for 24 hours. After cooling, toluene and water are added. The pH is adjusted to 7 with 5 N HCl. The resulting solid is isolated by filtration.[9]

[Click to download full resolution via product page](#)


Workflow for the synthesis of **7-hydroxyquinoline**.

Copper-Catalyzed Hydroxylation

Another effective route involves the nucleophilic substitution of a halogen on the quinoline ring. 7-Bromoquinoline can be converted to **7-hydroxyquinoline** via a copper-catalyzed hydroxylation reaction.[6]

- In a hydrothermal synthesis reactor, dissolve sodium hydroxide (3 mmol) in water (5 mL).
- Add 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), and white hardwood alcohol (0.05 mmol).
- Stir the mixture evenly and heat at 130 °C for 6 hours.
- After cooling, adjust the pH to 8 with dilute hydrochloric acid.
- Extract the product with ethyl acetate.

- The extract is then concentrated and purified by column chromatography to yield **7-hydroxyquinoline**.

[Click to download full resolution via product page](#)

Workflow for the synthesis from 7-bromoquinoline.

Spectral Information

The structural elucidation and characterization of **7-Hydroxyquinoline** are routinely performed using various spectrometric methods.

Mass Spectrometry (MS)

GC-MS analysis of **7-Hydroxyquinoline** shows a prominent molecular ion peak at m/z 145, corresponding to its molecular weight.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are crucial for confirming the structure and purity of **7-Hydroxyquinoline**. While detailed spectral data is not provided in the cited sources, these techniques are standard for the characterization of such organic molecules.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **7-Hydroxyquinoline**, particularly the O-H stretching of the hydroxyl group and the C=N and C=C stretching vibrations of the quinoline ring.[11][12]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **7-Hydroxyquinoline** derivatives exhibits absorption maxima (λ_{max}) that are influenced by the solvent and substituents. For instance, a derivative, PB-22 **7-hydroxyquinoline** isomer, shows λ_{max} at 216 and 293 nm.[13] The electronic transitions in the molecule give rise to these absorptions.[11][14]

Applications and Biological Relevance

7-Hydroxyquinoline is a versatile compound with a range of applications:

- Chemical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and other functional molecules.[1][6] For example, it is a precursor for some compounds with potential biological activity.[15]
- Coordination Chemistry: The ability of **7-Hydroxyquinoline** to form complexes with metal ions makes it a useful ligand in coordination chemistry.[1]
- Analytical Chemistry: It can be used as a reagent in analytical chemistry.[1]
- Biological Activity: Studies have indicated that **7-Hydroxyquinoline** and its derivatives may possess antimicrobial and antioxidant properties.[1] Some derivatives have been investigated for their interaction with biological targets like epidermal growth factor (EGF) receptors.[16]

Safety and Handling

7-Hydroxyquinoline is considered hazardous and requires careful handling.

- Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical goggles.[17] A respirator may be necessary depending on workplace conditions. [17]
- First Aid: In case of contact, flush the affected area with plenty of water.[3][17] If inhaled, move to fresh air.[3][17] Seek medical attention if symptoms persist.[3][17]

- Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly closed container under an inert atmosphere.[4][7][17]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[3][17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 580-20-1: 7-Hydroxyquinoline | CymitQuimica [cymitquimica.com]
- 2. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 7-Hydroxyquinoline | 580-20-1 [chemicalbook.com]
- 5. 7-Hydroxyquinoline | 580-20-1 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 7-Hydroxyquinoline | lookchem [lookchem.com]
- 8. 7-Hydroxyquinoline, CAS No. 580-20-1 - iChemical [ichemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. lehigh.edu [lehigh.edu]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 16. 7-Hydroxyquinoline-(1H)-2-one | 70500-72-0 | FH24500 [biosynth.com]
- 17. 7-Hydroxyquinoline(580-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. echemi.com [echemi.com]
- To cite this document: BenchChem. [7-Hydroxyquinoline chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1418103#7-hydroxyquinoline-chemical-and-physical-properties\]](https://www.benchchem.com/product/b1418103#7-hydroxyquinoline-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com